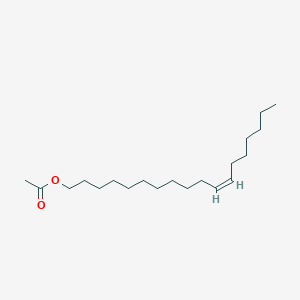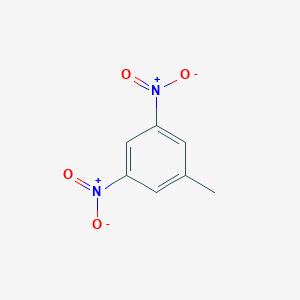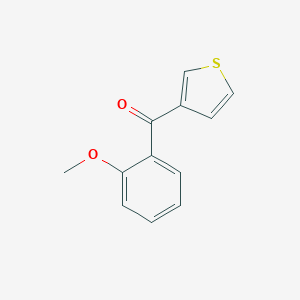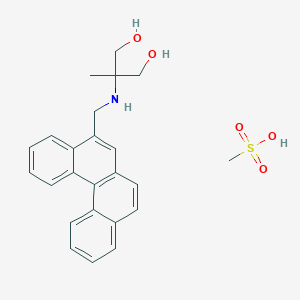
1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) is a chemical compound that has been widely used in scientific research. This compound is commonly known as PBDT and is used in various fields such as pharmacology, biochemistry, and biotechnology.
Wirkmechanismus
The mechanism of action of PBDT is not fully understood. However, it has been found to inhibit the activity of certain enzymes and transcription factors. PBDT has also been found to induce apoptosis in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects
PBDT has been found to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. PBDT has also been found to inhibit the activity of certain enzymes and transcription factors. Additionally, PBDT has been found to enhance the sensitivity of biosensors, which may have applications in the detection of various analytes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PBDT in lab experiments is its relatively simple synthesis method. Additionally, PBDT has been found to have various applications in scientific research, including the development of cancer drugs and biosensors. However, one of the limitations of using PBDT is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many future directions for the use of PBDT in scientific research. One possible direction is the development of new cancer drugs based on the anticancer properties of PBDT. Additionally, PBDT may have applications in the development of biosensors for the detection of various analytes. Further research is needed to fully understand the mechanism of action of PBDT and its potential applications in scientific research.
Conclusion
In conclusion, PBDT is a chemical compound that has been widely used in scientific research. It can be synthesized using a relatively simple method and has various applications in fields such as pharmacology, biochemistry, and biotechnology. PBDT has been found to have anticancer properties, inhibit the activity of certain enzymes and transcription factors, and enhance the sensitivity of biosensors. While PBDT has limitations in its solubility in water, it has many potential future directions for use in scientific research.
Synthesemethoden
PBDT can be synthesized by reacting 2-amino-2-methyl-1-propanol with benzo(c)phenanthrene-5-carbaldehyde in the presence of a catalyst. The resulting product is then treated with methanesulfonic acid to obtain the methanesulfonate 1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) of PBDT. This synthesis method is relatively simple and has been used by many researchers to obtain PBDT for their experiments.
Wissenschaftliche Forschungsanwendungen
PBDT has been used in various scientific research applications. It has been found to have anticancer properties and has been used in the development of cancer drugs. PBDT has also been used in the study of protein-DNA interactions and has been found to inhibit the binding of certain transcription factors to DNA. Additionally, PBDT has been used in the development of biosensors and has been found to enhance the sensitivity of biosensors.
Eigenschaften
CAS-Nummer |
104500-15-4 |
|---|---|
Produktname |
1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) |
Molekularformel |
C24H27NO5S |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
2-(benzo[c]phenanthren-5-ylmethylamino)-2-methylpropane-1,3-diol;methanesulfonic acid |
InChI |
InChI=1S/C23H23NO2.CH4O3S/c1-23(14-25,15-26)24-13-18-12-17-11-10-16-6-2-3-8-20(16)22(17)21-9-5-4-7-19(18)21;1-5(2,3)4/h2-12,24-26H,13-15H2,1H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
ASUDSDBJVJGMPB-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41.CS(=O)(=O)O |
Kanonische SMILES |
CC(CO)(CO)NCC1=CC2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C41.CS(=O)(=O)O |
Andere CAS-Nummern |
104500-15-4 |
Synonyme |
1,3-Propanediol, 2-((benzo(c)phenanthren-5-ylmethyl)amino)-2-methyl-, methanesulfonate (salt) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



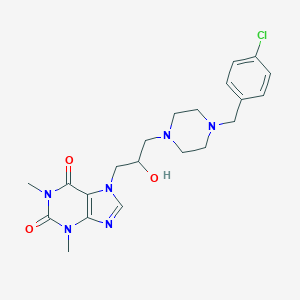
![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)

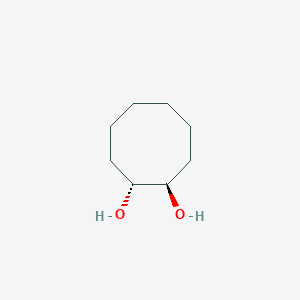
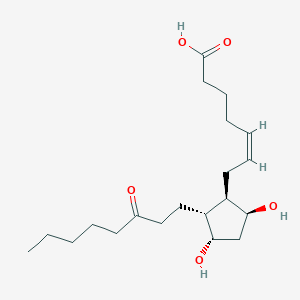
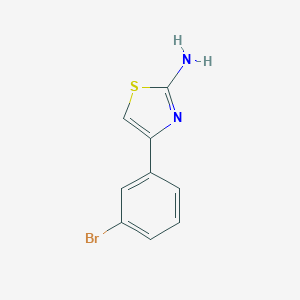

![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)
